molecular formula C3H2BrF5O3S B2656466 2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate CAS No. 1989672-35-6

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate

Cat. No.: B2656466
CAS No.: 1989672-35-6
M. Wt: 293
InChI Key: XWARBAIUQRCYHI-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate (CAS 1989672-35-6) is a specialized bifunctional reagent of interest in synthetic and medicinal chemistry. Its molecular formula is C3H2BrF5O3S and it has a molecular weight of 293.01 g/mol . This compound features both a bromide and a trifluoromethanesulfonate (triflate) group on a difluoroethyl scaffold, making it a highly reactive synthetic intermediate. The triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the bromodifluoro moiety can participate in further functionalization, such as cross-coupling reactions . This dual reactivity makes it a valuable building block for the construction of more complex molecules containing difluoromethylene (CF2) bridges, which are sought after in life sciences research. The incorporation of fluorine atoms and difluoroalkyl chains is a common strategy in drug discovery to modulate the physicochemical properties, metabolic stability, and bioavailability of lead compounds . As such, this reagent is primarily used in research laboratories for the synthesis of novel chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARBAIUQRCYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Organic Chemistry

  • Reagent in Fluorination Reactions
    • 2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate serves as a fluorinating agent in the synthesis of difluoromethylated compounds. It can facilitate the introduction of difluoromethyl groups into organic molecules, enhancing their pharmacological properties and metabolic stability .
  • Photoacid Generators
    • This compound is utilized as an intermediate for producing photoacid generators used in photolithography processes for semiconductor manufacturing. These generators are critical in creating patterns on semiconductor wafers by generating acid upon exposure to light, which subsequently alters the solubility of the photoresist material .
  • Synthesis of Functional Materials
    • The compound acts as a precursor for synthesizing fluorine-containing polymers and other functional materials. Its ability to introduce fluorine atoms into polymer backbones can significantly improve the thermal stability and chemical resistance of the resulting materials .

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • This compound is a valuable intermediate in the synthesis of various pharmaceuticals. It can be used to create compounds with enhanced biological activity due to the presence of fluorine atoms, which can modulate drug interactions and bioavailability .
  • Enhancing Lipophilicity
    • The incorporation of difluoromethyl groups into drug candidates can affect their lipophilicity and pharmacokinetic properties. Studies have shown that such modifications can lead to improved absorption and distribution profiles in biological systems .

Material Science Applications

  • Solid Electrolytes for Fuel Cells
    • This compound is involved in the synthesis of solid polymer electrolytes that are essential for fuel cell technology. The incorporation of fluorinated sulfonic acids enhances ionic conductivity and thermal stability, making them suitable for high-performance fuel cells .
  • Development of Advanced Coatings
    • The unique chemical structure allows for the development of coatings with superior water and oil repellency due to the hydrophobic nature imparted by fluorinated groups. These coatings find applications in various industries including textiles, electronics, and automotive .

Case Study 1: Synthesis of Difluoromethylated Compounds

In a study focusing on difluoromethylation reactions, researchers utilized this compound as a key reagent for introducing difluoromethyl groups into aromatic systems via transition-metal-free methods. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Case Study 2: Photoacid Generators in Semiconductor Manufacturing

A research paper highlighted the role of this compound in developing photoacid generators for advanced lithography processes. The study demonstrated that these generators could significantly improve resolution and pattern fidelity in semiconductor devices, showcasing their industrial relevance .

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine and trifluoromethanesulfonate groups make the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2-Bromo-2,2-difluoroethyl) trifluoromethanesulfonate
  • CAS Number : 1989672-35-6
  • Molecular Formula : C₃H₂BrF₅O₃S
  • Molecular Weight : 313.07 g/mol
  • Synonyms: 2-Bromo-2,2-difluoroethyl triflate; Trifluoromethanesulfonic acid 2-bromo-2,2-difluoroethyl ester .

Structural Features :
This compound combines a bromo-difluoroethyl group with a trifluoromethanesulfonate (triflate) moiety. The triflate group (CF₃SO₃⁻) is a superior leaving group, while the bromine and fluorine substituents enhance electrophilicity, making it highly reactive in nucleophilic substitution reactions .

Applications: Primarily used as an intermediate in organic synthesis, it facilitates the introduction of difluorobromoethyl groups into target molecules. Potential applications span pharmaceuticals, agrochemicals, and materials science .

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with 2-bromo-2,2-difluoroethyl trifluoromethanesulfonate:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
This compound 1989672-35-6 C₃H₂BrF₅O₃S 313.07 Bromo, difluoroethyl, triflate Nucleophilic substitutions, fluorination
(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate 247129-85-7 C₁₅H₁₄BrF₃O₃S₂ 443.29 Sulfonium cation, triflate Photoacid generators (photolithography)
6-Bromo-2-naphthyl Trifluoromethanesulfonate 151600-02-1 C₁₁H₇BrF₃O₃S 356.19 Naphthyl, triflate Cross-coupling reactions (e.g., Suzuki)
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate 433-06-7 C₉H₉F₃O₃S 254.23 Tosyl group, trifluoroethyl Alkylation reactions, intermediates

Structural and Functional Analysis

Reactivity :

  • Triflate vs. Tosylate : The triflate group (CF₃SO₃⁻) in the target compound is a stronger leaving group compared to the tosylate (CH₃C₆H₄SO₃⁻) in 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, enabling faster nucleophilic substitutions .
  • Bromine vs. Sulfonium Cation : The bromine in the target compound allows for sequential substitution (e.g., halogen exchange), whereas the sulfonium cation in (2-bromoethyl)diphenylsulfonium triflate generates strong acids upon UV exposure, making it ideal for photolithography .
  • Aryl Triflates : 6-Bromo-2-naphthyl triflate’s aryl group facilitates cross-coupling reactions, but its bulkiness reduces reactivity compared to aliphatic triflates like the target compound .

Thermal and Chemical Stability :

  • Triflate esters (e.g., the target compound) are moisture-sensitive and require anhydrous handling, whereas sulfonium salts (e.g., (2-bromoethyl)diphenylsulfonium triflate) exhibit higher thermal stability due to ionic character .
  • Tosylates (e.g., 2,2,2-trifluoroethyl 4-methylbenzenesulfonate) are less reactive but more stable under ambient conditions .

Applications :

  • Target Compound : Used in fluorinated building blocks for drug discovery.
  • Sulfonium Salt : Critical in semiconductor manufacturing for photoresist development .
  • Naphthyl Triflate : Preferred in palladium-catalyzed coupling reactions for biaryl synthesis .
  • Tosylate : Common in industrial alkylation processes due to cost-effectiveness .

Biological Activity

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C4BrF5O3S
  • Molecular Weight : 292.03 g/mol

The presence of multiple fluorine atoms and a bromine atom contributes to its reactivity and biological properties. Its trifluoromethanesulfonate group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as amines or thiols. This interaction can lead to the formation of biologically active derivatives.

Key Mechanisms:

  • Nucleophilic Substitution : The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds with potential therapeutic effects.
  • Halogen Bonding : The bromine atom may engage in halogen bonding interactions, influencing the binding affinity of the compound to various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several areas:

  • Antimicrobial Activity : Compounds containing difluoroethyl groups have shown promising results against various bacterial strains.
  • Antitumor Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could have implications in drug design for treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study: Antitumor Activity

In a study published by the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested. The mechanism was linked to activation of apoptotic pathways, highlighting the compound's potential as an anticancer agent .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found that certain derivatives could inhibit key enzymes involved in metabolic pathways at low micromolar concentrations. This suggests potential applications in treating metabolic diseases .

Q & A

Q. What are the primary synthetic routes for preparing 2-bromo-2,2-difluoroethyl trifluoromethanesulfonate?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, trifluoromethanesulfonate esters are often prepared by reacting alcohols with trifluoromethanesulfonic anhydride in the presence of a base. A related method involves bromoethyl precursors, such as ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6), which can undergo functional group transformations under controlled conditions . Advanced protocols may use potassium 2-bromo-2,2-difluoroacetate (CAS 87189-16-0) as an intermediate, leveraging its stability for subsequent sulfonation .

Q. How can researchers characterize this compound spectroscopically?

Infrared (IR) and Raman spectroscopy are critical for identifying functional groups like the trifluoromethanesulfonate (-OSO₂CF₃) and bromodifluoroethyl moieties. For instance, vibrational studies on similar compounds (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) reveal characteristic C-F stretching (1100–1250 cm⁻¹) and S=O symmetric/asymmetric vibrations (1350–1450 cm⁻¹) . Nuclear magnetic resonance (¹⁹F and ¹H NMR) can resolve electronic environments, with ¹⁹F signals for CF₃ groups appearing near -75 ppm .

Q. What storage conditions are recommended to ensure compound stability?

Brominated trifluoromethanesulfonates are moisture-sensitive and prone to hydrolysis. Storage at 0–6°C under inert gas (argon or nitrogen) is advised to prevent decomposition. Related compounds, such as 2-bromo-5-(trifluoromethyl)pyridine, are explicitly labeled for refrigeration . For liquid derivatives (e.g., ethyl esters), use amber vials to minimize light exposure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethanesulfonate group in cross-coupling reactions?

The trifluoromethanesulfonate (triflate) group acts as a superior leaving group due to the electron-withdrawing CF₃ moiety, stabilizing transition states in SN2 or metal-catalyzed reactions. Studies on aryl triflates (e.g., 6-acetylnaphthalen-2-yl trifluoromethanesulfonate) demonstrate their utility in Suzuki-Miyaura couplings, where palladium catalysts facilitate C-C bond formation . Computational modeling (e.g., DFT) can further elucidate activation barriers and regioselectivity .

Q. How can contradictory spectral data for this compound be resolved?

Contradictions in IR or NMR assignments often arise from conformational flexibility or solvent effects. A combined experimental-theoretical approach is recommended:

  • Compare experimental spectra with density functional theory (DFT)-predicted vibrational modes .
  • Use deuterated solvents to isolate solvent-shifted peaks in NMR .
  • Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What role does this compound play in catalytic systems, such as ionic liquids or electrolytes?

Trifluoromethanesulfonate anions are common in ionic liquids for their low nucleophilicity and high thermal stability. For example, zinc trifluoromethanesulfonate enhances ionic conductivity in anti-freezing gel electrolytes . While direct studies on this compound are limited, its structural analogs are used to tailor solvent polarity and stabilize reactive intermediates in organofluorine chemistry .

Q. What strategies optimize yield in large-scale syntheses while minimizing byproducts?

  • Temperature control : Slow addition of reagents at -78°C reduces exothermic side reactions .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients or fractional distillation for volatile derivatives .
  • Catalytic additives : Silver triflate (AgOTf) can scavenge bromide ions, shifting equilibrium toward desired products .

Methodological Considerations

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

  • LC-MS : Monitor reaction progress in real-time, identifying intermediates by molecular weight .
  • GC-FTIR : Resolve volatile byproducts (e.g., ethyl esters) via gas chromatography coupled with IR .
  • X-ray crystallography : Confirm stereochemistry of crystalline derivatives, as demonstrated for ionic cocrystals with trifluoromethanesulfonate salts .

Q. What computational tools aid in predicting reaction pathways for this compound?

  • Gaussian or ORCA : Simulate reaction mechanisms (e.g., SN2 vs. radical pathways) using DFT .
  • COSMO-RS : Predict solubility parameters in solvent screening .
  • AutoDock : Model interactions with biological targets if investigating enzyme inhibition .

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